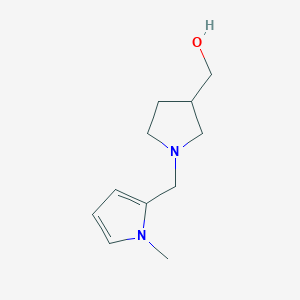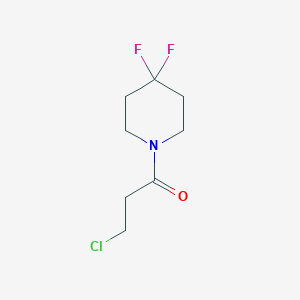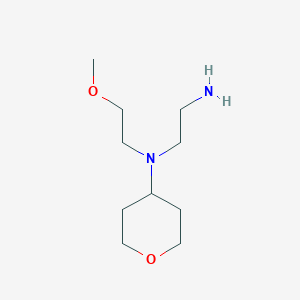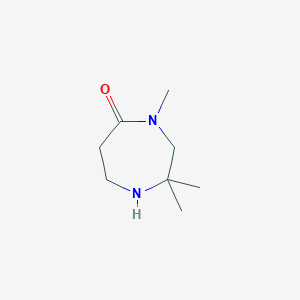
3-(3,3-Difluoropiperidin-1-yl)-3-oxopropanenitrile
Vue d'ensemble
Description
3-(3,3-Difluoropiperidin-1-yl)-3-oxopropanenitrile is a useful research compound. Its molecular formula is C8H10F2N2O and its molecular weight is 188.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chimie médicinale : Amélioration de la pharmacocinétique
3-(3,3-Difluoropiperidin-1-yl)-3-oxopropanenitrile : est utilisé en chimie médicinale pour modifier les propriétés pharmacocinétiques des candidats médicaments. Le groupe difluoropiperidinyle peut améliorer la stabilité métabolique et augmenter la lipophilie des molécules, ce qui peut conduire à une meilleure biodisponibilité orale .
API pharmaceutiques : Bloc de construction pour la conception de médicaments
Ce composé sert de bloc de construction polyvalent dans la synthèse d’ingrédients pharmaceutiques actifs (API). Sa capacité à introduire des atomes de fluor dans les molécules médicamenteuses est particulièrement précieuse, car le fluor peut modifier considérablement l’affinité de liaison et la sélectivité d’un médicament .
Applications industrielles : Synthèse de matériaux
Dans les milieux industriels, This compound est utilisé dans la synthèse de matériaux qui nécessitent des structures fluorées spécifiques. Ces matériaux peuvent avoir des applications dans la création de revêtements ou de polymères spécialisés aux propriétés uniques .
Science de l’environnement : Sondes fluorées
Le domaine de la science de l’environnement tire profit de l’utilisation potentielle de ce composé comme sonde fluorée. Sa structure permet d’étudier des échantillons environnementaux à l’aide de la spectroscopie RMN 19F sans avoir besoin de solvants deutérés, ce qui peut être avantageux pour suivre le devenir environnemental des composés fluorés .
Chimie analytique : Spectroscopie RMN
En chimie analytique, la fraction difluoropiperidinyle est utilisée comme sonde RMN en raison de ses deux atomes de fluor. Elle peut fournir des informations précieuses sur l’environnement moléculaire et la dynamique dans divers systèmes chimiques .
Biochimie : Études d’interaction protéine
Les biochimistes utilisent This compound pour étudier les interactions protéiques. La fraction fluorée peut être incorporée dans des peptides ou de petites molécules pour étudier les événements de liaison et les changements conformationnels dans les protéines .
Mécanisme D'action
Target of action
The primary targets of a compound are often proteins such as enzymes or receptors. For example, many piperidine derivatives are known to interact with various receptors in the body .
Mode of action
The compound might bind to its target, causing a conformational change that alters the target’s activity. This could result in the activation or inhibition of the target, depending on the specific interactions between the compound and its target .
Biochemical pathways
The compound could affect various biochemical pathways depending on its target. For example, if the compound targets an enzyme involved in a specific metabolic pathway, it could alter the production of certain metabolites .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. For example, the presence of fluorine atoms might affect the compound’s stability, potentially increasing its half-life in the body .
Result of action
The molecular and cellular effects of the compound’s action would depend on the specific pathways it affects. This could range from changes in cell signaling to alterations in cell metabolism .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Propriétés
IUPAC Name |
3-(3,3-difluoropiperidin-1-yl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2N2O/c9-8(10)3-1-5-12(6-8)7(13)2-4-11/h1-3,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HALKYJUWFIXZOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC#N)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![{2-[2-(4-Morpholinyl)ethoxy]-3-pyridinyl}methanamine](/img/structure/B1475578.png)









![[4-(2-Fluorobenzyloxy)-pyrazol-1-yl]-acetic acid](/img/structure/B1475594.png)
